molecular formula C21H21NO5 B11276991 Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate

Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate

Cat. No.: B11276991
M. Wt: 367.4 g/mol
InChI Key: UMABKPVBXWMKGY-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.

    Formation of the Amide Bond: The amide bond is formed by reacting the benzofuran derivative with 2-aminobenzoic acid under appropriate coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate can be compared with other benzofuran derivatives, such as:

    5-Ethoxy-2-methyl-1-benzofuran-3-carboxylic acid: Similar core structure but different functional groups.

    2-Methyl-1-benzofuran-3-carboxamide: Lacks the ethoxy group and has an amide instead of an ester.

    5-Ethoxy-2-phenyl-1-benzofuran-3-carboxylic acid: Contains a phenyl group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H21NO5/c1-4-25-14-10-11-18-16(12-14)19(13(3)27-18)20(23)22-17-9-7-6-8-15(17)21(24)26-5-2/h6-12H,4-5H2,1-3H3,(H,22,23)

InChI Key

UMABKPVBXWMKGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C(=O)OCC)C

Origin of Product

United States

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